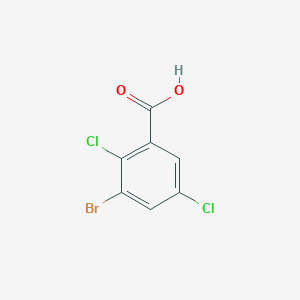

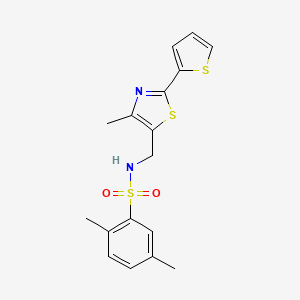

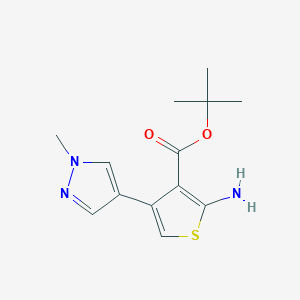

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide, also known as DB844, is a small molecule inhibitor that has been synthesized for the treatment of parasitic infections caused by Trypanosoma cruzi. This compound has shown promising results in vitro and in vivo, making it a potential candidate for further development and research.

Aplicaciones Científicas De Investigación

Anticancer and Antiangiogenic Activities

A study by Romagnoli et al. (2015) designed and synthesized novel 3-arylaminobenzofuran derivatives, including compounds similar in structure to N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide, demonstrating significant anticancer and antiangiogenic activities. These compounds inhibited cancer cell growth at nanomolar concentrations, induced apoptosis, and showed potent vascular disrupting properties in vitro and in vivo, comparable to combretastatin A-4 phosphate (Romagnoli et al., 2015).

Mechanistic Studies in Synthetic Chemistry

McCallum et al. (1988) conducted mechanistic studies on the reaction of chromium carbene complexes with acetylenes, resulting in furan formation. Although not directly mentioning N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide, this research provides insight into the synthetic pathways that could be involved in its production or related compounds (McCallum et al., 1988).

Biobased Polyester Synthesis

Jiang et al. (2014) explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block. While this study focuses on a different furan derivative, it highlights the potential of furan-based compounds, like N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide, in the development of novel biobased materials (Jiang et al., 2014).

Sigma Receptor Scintigraphy

Caveliers et al. (2002) investigated a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for visualizing primary breast tumors in humans. This study's relevance lies in its focus on benzamide derivatives' potential in diagnostic imaging, suggesting similar applications for N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide (Caveliers et al., 2002).

Catalytic Reactions

Xu et al. (2018) realized chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation. Though not directly involving N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide, this study underscores the versatility of benzamide derivatives in catalytic reactions, indicating potential synthetic applications (Xu et al., 2018).

Propiedades

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-15-7-3-2-6-13(15)18(20)19-12-14(16-8-4-10-22-16)17-9-5-11-23-17/h2-11,14H,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQANEZLCFNICGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2665676.png)

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2665686.png)

![(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2665688.png)

![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)